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Compound of Interest

Compound Name: Allylurea

Cat. No.: B145677

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
allylurea (N-(prop-2-en-1-yl)urea), a molecule of interest in various chemical and
pharmaceutical research domains. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a
foundational dataset for its identification, characterization, and application in further studies.

Quantitative Spectroscopic Data

The spectroscopic data for allylurea is summarized in the tables below. These values are
essential for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. The following tables present the predicted chemical shifts (8) in parts per million
(ppm) and coupling constants (J) in Hertz (Hz) for the *H and 13C nuclei of allylurea.

Table 1: *H NMR Spectroscopic Data for Allylurea (Predicted)
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Chemical Shift (5, o Coupling Constant
Protons Multiplicity
ppm) (3, Hz)
H-1 (NH2) 54-5.8 Broad Singlet
H-2 (NH) 6.0 - 6.4 Triplet ~5.5
H-3 (-CH2-) 3.7-39 Triplet of Doublets J=5515
H-4 (-CH=) 5.7-5.9 Multiplet
H-5 (C=CHz) 5.0-5.3 Multiplet

Note: Predicted values are based on typical chemical shifts for similar functional groups. The
solvent used can influence these values.

Table 2: 13C NMR Spectroscopic Data for Allylurea (Predicted)

Carbon Chemical Shift (6, ppm)
C=0 ~158

-CH2- ~42

_CH= ~135

=CH: ~115

Note: Predicted values are based on typical chemical shifts for similar functional groups. The
solvent used can influence these values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below
lists the characteristic absorption bands for allylurea.

Table 3: IR Spectroscopic Data for Allylurea
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Wavenumber (cm~?)

Vibrational Mode

Intensity

3430 - 3300 N-H Stretch Strong, Broad
3100 - 3000 =C-H Stretch Medium

2950 - 2850 C-H Stretch (Aliphatic) Medium
~1660 C=0 Stretch (Amide I) Strong

~1640 C=C Stretch Medium
~1560 N-H Bend (Amide II) Strong

990, 910 =C-H Bend (Out-of-plane) Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and structure.

Table 4: Mass Spectrometry Data for Allylurea

miz Relative Intensity (%) Putative Fragment
100 ~20 [M]* (Molecular lon)
57 100 [C3HsN]*

56 ~80 [C3HaN]*

44 ~60 [H2NCOJ*

41 ~50 [C3Hs]*

30 ~40 [CHaN]*

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented

above.
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NMR Spectroscopy

1H and 13C NMR Spectroscopy Protocol:

e Sample Preparation: Dissolve 5-10 mg of allylurea in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., DMSO-ds or CDCIs) in a clean, dry NMR tube. Ensure the sample is
fully dissolved.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
e 'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good
signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds. A larger number of scans will be required due to the low natural
abundance of 13C.

» Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).

o Phase correct the spectrum and set the reference signal (e.g., TMS at O ppm or the
residual solvent peak).

o Integrate the peaks in the *H spectrum and identify the chemical shifts and coupling
constants.

o ldentify the chemical shifts in the 13C spectrum.
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Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Protocol:

o Sample Preparation: Use a small amount of solid allylurea powder. No extensive sample
preparation is required.

e Instrumentation: Use a FTIR spectrometer equipped with an ATR accessory (e.g., with a
diamond or germanium crystal).

e Background Spectrum: Record a background spectrum of the empty, clean ATR crystal to
account for atmospheric and instrumental contributions.

e Sample Spectrum:

o Place the allylurea powder onto the ATR crystal, ensuring complete coverage of the
crystal surface.

o Apply pressure using the ATR's pressure arm to ensure good contact between the sample
and the crystal.

o Acquire the sample spectrum.

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum. ldentify the wavenumbers of the major absorption bands.

Mass Spectrometry

Electron lonization (El)-Mass Spectrometry Protocol:

o Sample Introduction: Introduce a small amount of solid allylurea directly into the ion source
via a direct insertion probe, or if coupled with gas chromatography (GC-MS), inject a solution
of the sample onto the GC column.

« lonization: Utilize electron ionization at a standard energy of 70 eV.
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e Mass Analysis: Scan a mass range appropriate for the expected molecular weight and
fragments (e.g., m/z 20-200).

o Detection: The ions are detected, and their abundance is recorded as a function of their m/z
ratio.

» Data Analysis: Identify the molecular ion peak and the major fragment ions. The relative
intensities of the peaks provide the fragmentation pattern.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for a compound like allylurea is depicted in the
following diagram. This workflow illustrates the progression from sample preparation to data
integration and final structural confirmation.
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Spectroscopic Analysis Workflow for Allylurea
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Caption: Workflow for the spectroscopic analysis of allylurea.

 To cite this document: BenchChem. [Spectroscopic Profile of Allylurea: A Technical Guide].
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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